molecular formula C13H10BrN3OS2 B2533840 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203283-23-1

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2533840
CAS No.: 1203283-23-1
M. Wt: 368.27
InChI Key: PGDVASKECUHXRJ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a brominated benzo[d]thiazole moiety and a thiophen-2-ylmethyl group linked via a urea linkage

Scientific Research Applications

1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents.

    Materials Science: Utilized in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, benzothiazole derivatives have been studied for their potential biological activities .

Future Directions

Future research could explore the potential applications of this compound, particularly if it shows promising biological activity. It could also involve optimizing its synthesis and studying its reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a brominated aromatic aldehyde under acidic conditions.

    Urea Formation: The benzo[d]thiazole derivative is then reacted with thiophen-2-ylmethyl isocyanate to form the desired urea linkage.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted benzo[d]thiazole derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
  • 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
  • 1-(4-Methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Uniqueness: 1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the benzo[d]thiazole and thiophene moieties also provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

1-(4-bromo-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3OS2/c14-9-4-1-5-10-11(9)16-13(20-10)17-12(18)15-7-8-3-2-6-19-8/h1-6H,7H2,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDVASKECUHXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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